molecular formula C14H28N9OP3 B1204584 Fotretamine CAS No. 12712-32-2

Fotretamine

Cat. No.: B1204584
CAS No.: 12712-32-2
M. Wt: 431.35 g/mol
InChI Key: SCGZIPCHOAVGCL-UHFFFAOYSA-N
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Preparation Methods

Fotretamine can be synthesized through a multi-step process involving the reaction of pentaethyleneimine with triazatriphosphorine derivatives under controlled conditions. The preparation method typically involves:

Chemical Reactions Analysis

Fotretamine undergoes various chemical reactions, including:

Scientific Research Applications

Fotretamine has several scientific research applications:

Mechanism of Action

Fotretamine exerts its effects primarily through its alkylating activity. It causes chromosomal breaks in lymphocytes, leading to its immunosuppressive and antineoplastic properties. The compound interacts with DNA, forming covalent adducts that result in DNA damage and cell death .

Comparison with Similar Compounds

Fotretamine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

12712-32-2

Molecular Formula

C14H28N9OP3

Molecular Weight

431.35 g/mol

IUPAC Name

4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine

InChI

InChI=1S/C14H28N9OP3/c1-2-18(1)25(19-3-4-19)15-26(20-5-6-20,21-7-8-21)17-27(16-25,22-9-10-22)23-11-13-24-14-12-23/h1-14H2

InChI Key

SCGZIPCHOAVGCL-UHFFFAOYSA-N

SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Canonical SMILES

C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CC6)N7CC7

Key on ui other cas no.

37132-72-2

Synonyms

2,2,4,4,6-pentaethyleneimino-6-morpholinocyclotriphosphazatriene
fotrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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